molecular formula C8H6N4O2S B13049743 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid

2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid

Katalognummer: B13049743
Molekulargewicht: 222.23 g/mol
InChI-Schlüssel: LRWTVGWKGYRZQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid is a heterocyclic compound that contains both pyrimidine and thiazole rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiazole carboxylic acid intermediates. One common method includes the cyclization of a pyrimidine derivative with a thiazole carboxylic acid under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wirkmechanismus

The mechanism by which 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(Pyrimidin-4-ylamino)thiazole-4-carboxylic acid include:

Uniqueness

What sets this compound apart is its unique combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H6N4O2S

Molekulargewicht

222.23 g/mol

IUPAC-Name

2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C8H6N4O2S/c13-7(14)5-3-15-8(11-5)12-6-1-2-9-4-10-6/h1-4H,(H,13,14)(H,9,10,11,12)

InChI-Schlüssel

LRWTVGWKGYRZQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CN=C1NC2=NC(=CS2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.